![molecular formula C17H33N3 B009901 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene CAS No. 106847-76-1](/img/structure/B9901.png)
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
描述
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is a bicyclic amidine compound known for its strong basicity and nucleophilicity. It is widely used as a non-nucleophilic base in organic synthesis due to its ability to deprotonate a wide range of substrates without participating in side reactions. This compound is particularly valuable in various catalytic processes and as a reagent in organic transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with dibutylamine. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran at elevated temperatures. The general procedure involves mixing 1,8-diazabicyclo[5.4.0]undec-7-ene with dibutylamine in a molar ratio of 1:1.2 and heating the mixture to 60-80°C for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents, along with precise control of reaction parameters, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of chemical reactions, including:
Deprotonation Reactions: It acts as a strong base to deprotonate acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Catalytic Reactions: It serves as a catalyst in reactions such as the Baylis-Hillman reaction and Michael addition.
Common Reagents and Conditions
Deprotonation: Commonly used with substrates like alcohols, phenols, and carboxylic acids in solvents like tetrahydrofuran or dimethyl sulfoxide.
Nucleophilic Substitution: Reacts with alkyl halides or sulfonates under mild conditions.
Catalysis: Used in catalytic amounts in the presence of substrates and solvents suitable for the specific reaction.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in the Baylis-Hillman reaction, the product is typically an α,β-unsaturated carbonyl compound .
科学研究应用
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene involves its strong basicity and nucleophilicity. It can deprotonate acidic substrates, generating nucleophilic anions that can participate in further reactions. In catalytic processes, it forms stabilized nucleophilic intermediates that facilitate the formation of new bonds. The compound’s ability to stabilize transition states and intermediates is key to its effectiveness as a catalyst .
相似化合物的比较
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A parent compound with similar basicity but without the dibutylamino group.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amidine with strong basicity, commonly used in similar applications.
1,5-Diazabicyclo[4.3.0]non-5-ene: A related compound with a different ring structure but similar reactivity.
Uniqueness
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is unique due to the presence of the dibutylamino group, which enhances its solubility and reactivity compared to its parent compound. This modification allows for greater versatility in various chemical reactions and applications.
属性
IUPAC Name |
N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3/c1-3-5-12-19(13-6-4-2)16-10-7-8-14-20-15-9-11-18-17(16)20/h16H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYTFDYDXZTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1CCCCN2C1=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398147 | |
| Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106847-76-1 | |
| Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




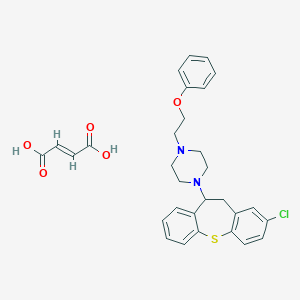
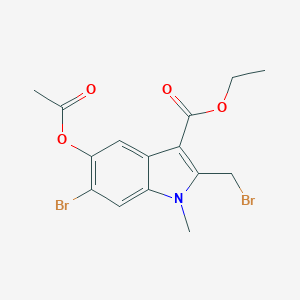
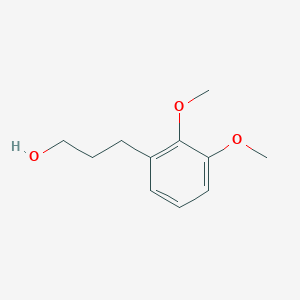
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)

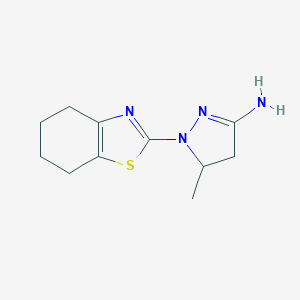
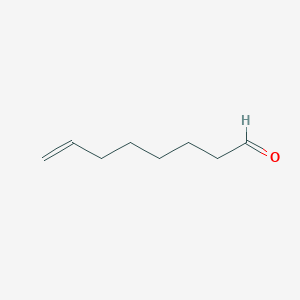
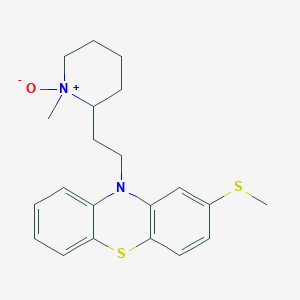

![5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one](/img/structure/B9840.png)
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
